Cas no 851987-70-7 (N,N-diethyl-4-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonylbenzene-1-sulfonamide)

N,N-diethyl-4-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N,N-diethyl-4-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonylbenzene-1-sulfonamide
- N,N-diethyl-4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazine-1-carbonyl)benzenesulfonamide
- Benzoic acid, 4-[(diethylamino)sulfonyl]-, 2-(4-methoxy-7-methyl-2-benzothiazolyl)hydrazide
- N,N-diethyl-4-[[(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)amino]carbamoyl]benzenesulfonamide
- 851987-70-7
- N,N-diethyl-4-(2-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzenesulfonamide
- N,N-diethyl-4-[N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzene-1-sulfonamide
- AKOS024590846
- F0642-3846
-
- インチ: 1S/C20H24N4O4S2/c1-5-24(6-2)30(26,27)15-10-8-14(9-11-15)19(25)22-23-20-21-17-16(28-4)12-7-13(3)18(17)29-20/h7-12H,5-6H2,1-4H3,(H,21,23)(H,22,25)
- InChIKey: JMHMQHQBVBYHMF-UHFFFAOYSA-N
- ほほえんだ: C(NNC1=NC2=C(OC)C=CC(C)=C2S1)(=O)C1=CC=C(S(N(CC)CC)(=O)=O)C=C1
計算された属性
- せいみつぶんしりょう: 448.12389761g/mol
- どういたいしつりょう: 448.12389761g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 30
- 回転可能化学結合数: 8
- 複雑さ: 675
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 137Ų
- 疎水性パラメータ計算基準値(XlogP): 4.1
じっけんとくせい
- 密度みつど: 1.347±0.06 g/cm3(Predicted)
- 酸性度係数(pKa): 9.73±0.23(Predicted)
N,N-diethyl-4-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonylbenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0642-3846-30mg |
N,N-diethyl-4-[N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzene-1-sulfonamide |
851987-70-7 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0642-3846-10mg |
N,N-diethyl-4-[N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzene-1-sulfonamide |
851987-70-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0642-3846-1mg |
N,N-diethyl-4-[N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzene-1-sulfonamide |
851987-70-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0642-3846-75mg |
N,N-diethyl-4-[N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzene-1-sulfonamide |
851987-70-7 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0642-3846-20mg |
N,N-diethyl-4-[N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzene-1-sulfonamide |
851987-70-7 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0642-3846-10μmol |
N,N-diethyl-4-[N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzene-1-sulfonamide |
851987-70-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0642-3846-5μmol |
N,N-diethyl-4-[N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzene-1-sulfonamide |
851987-70-7 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0642-3846-20μmol |
N,N-diethyl-4-[N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzene-1-sulfonamide |
851987-70-7 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0642-3846-3mg |
N,N-diethyl-4-[N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzene-1-sulfonamide |
851987-70-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0642-3846-5mg |
N,N-diethyl-4-[N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonyl]benzene-1-sulfonamide |
851987-70-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 |
N,N-diethyl-4-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonylbenzene-1-sulfonamide 関連文献
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
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Sanjay Ghosh,Abdulaziz S. Alghunaim,Mohammed H. Al-mashhadani,Michal P. Krompiec,Megan Hallett,Igor F. Perepichka J. Mater. Chem. C, 2018,6, 3762-3773
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Wei Wang,Tao Yan,Shibin Cui,Jun Wan Chem. Commun., 2012,48, 10228-10230
N,N-diethyl-4-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonylbenzene-1-sulfonamideに関する追加情報
Introduction to N,N-diethyl-4-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonylbenzene-1-sulfonamide (CAS No. 851987-70-7)
N,N-diethyl-4-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonylbenzene-1-sulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by its CAS number 851987-70-7, represents a promising candidate for further exploration in drug discovery and development. The intricate molecular architecture of this compound, featuring a benzene ring sulfonamide moiety linked to a hydrazinecarbonyl group and an N,N-diethyl substituent, makes it a subject of considerable interest for medicinal chemists.
The core structure of N,N-diethyl-4-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonylbenzene-1-sulfonamide incorporates several key pharmacophoric elements that are known to enhance binding affinity and biological activity. The benzothiazole ring, a well-documented scaffold in medicinal chemistry, is known for its ability to interact with various biological targets. Specifically, the presence of the 4-methoxy and 7-methyl substituents on the benzothiazole ring modulates its electronic properties and influences its interactions with biological receptors. This fine-tuning of the molecular structure can lead to improved pharmacokinetic profiles and reduced side effects.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage the unique properties of heterocyclic compounds. The benzothiazole scaffold, in particular, has been extensively studied for its potential applications in treating various diseases, including infectious diseases, cancer, and inflammatory conditions. The compound under discussion, N,N-diethyl-4-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonylbenzene-1-sulfonamide, is no exception. Its structural features suggest that it may exhibit potent activity against multiple targets, making it a valuable asset in the quest for new medicines.
The sulfonamide group in the molecule is another critical pharmacophore that contributes to its biological activity. Sulfonamides are known for their broad spectrum of antimicrobial properties and have been successfully used in the treatment of bacterial infections. Additionally, sulfonamides can act as inhibitors of enzymes and receptors involved in various disease pathways. The incorporation of a sulfonamide moiety into the benzothiazole scaffold in N,N-diethyl-4-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonylbenzene-1-sulfonamide may enhance its ability to interact with specific biological targets, thereby increasing its therapeutic potential.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of complex molecules with biological targets with high accuracy. These tools have been instrumental in designing and optimizing molecules like N,N-diethyl-4-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonylbenzene-1-sulfonamide for specific therapeutic applications. By leveraging these computational methods, scientists can identify key structural features that contribute to biological activity and make informed modifications to improve drug efficacy.
The hydrazinecarbonyl group in the molecule is another important feature that may contribute to its biological activity. Hydrazine derivatives are known for their ability to interact with various biological targets through hydrogen bonding and other non-covalent interactions. The presence of this group in N,N-diethyl-4-N'-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)hydrazinecarbonylbenzene-1-sulfonamide suggests that it may exhibit potent activity against enzymes and receptors involved in disease pathways. Further studies are needed to fully elucidate the role of this pharmacophore in the molecule's overall biological activity.
In conclusion, N,N-diethyl-4-N'-(4-methoxy-7-methyl-l,l-benzothiazol-l"-yl)hydrazinecarbonylbenzene-l-sulfonamide (CAS No. 851987-l0-l) is a promising compound with a complex molecular structure that suggests multiple potential therapeutic applications. Its unique combination of pharmacophores— including the benzothiazole scaffold, sulfonamide group, and hydrazinecarbonyl moiety—makes it an attractive candidate for further exploration in drug discovery and development. With advancements in computational chemistry and molecular modeling tools, researchers are well-positioned to optimize this compound for specific therapeutic applications.
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